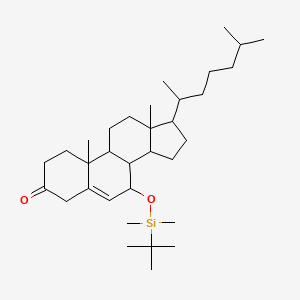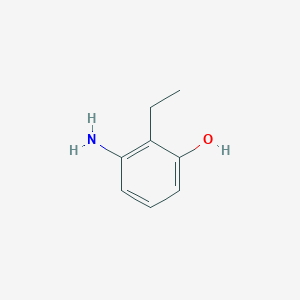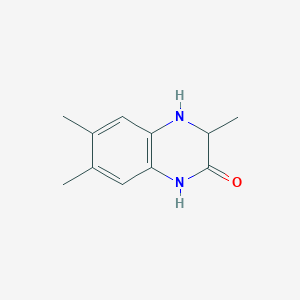
Tris(acetonitrile)tricarbonylmolybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(acetonitrile)tricarbonylmolybdenum is an organometallic compound with the chemical formula Mo(NCCH3)3(CO)3. It is known for its yellow crystalline appearance and is used in various scientific and industrial applications. The compound is characterized by the presence of three acetonitrile ligands and three carbonyl groups coordinated to a central molybdenum atom .
准备方法
Synthetic Routes and Reaction Conditions
Tris(acetonitrile)tricarbonylmolybdenum can be synthesized through the reaction of molybdenum hexacarbonyl (Mo(CO)6) with acetonitrile (CH3CN). The reaction typically involves heating molybdenum hexacarbonyl in the presence of acetonitrile under an inert atmosphere. The reaction can be represented as follows:
Mo(CO)6+3CH3CN→Mo(NCCH3)3(CO)3+3CO
The reaction is usually carried out at elevated temperatures to facilitate the substitution of carbonyl ligands with acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between molybdenum hexacarbonyl and acetonitrile, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Tris(acetonitrile)tricarbonylmolybdenum undergoes various types of chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be substituted with other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of molybdenum changes.
Coordination Reactions: It can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and other ligands. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted molybdenum complexes .
科学研究应用
Tris(acetonitrile)tricarbonylmolybdenum has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industry: It is used in industrial processes, such as thin film deposition and LED manufacturing
作用机制
The mechanism of action of tris(acetonitrile)tricarbonylmolybdenum involves its ability to coordinate with other molecules and participate in redox reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and metal centers. The pathways involved in these interactions are complex and depend on the specific application and context .
相似化合物的比较
Similar Compounds
Tris(acetonitrile)tricarbonylchromium: Similar in structure but with chromium as the central metal atom.
Tris(acetonitrile)tricarbonylrhenium: Similar in structure but with rhenium as the central metal atom.
Hexacarbonylmolybdenum: Contains six carbonyl ligands without acetonitrile
Uniqueness
Tris(acetonitrile)tricarbonylmolybdenum is unique due to its specific combination of acetonitrile and carbonyl ligands, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
属性
分子式 |
C9H9MoN3O3-6 |
|---|---|
分子量 |
303.14 g/mol |
IUPAC 名称 |
ethenylideneazanide;methanone;molybdenum |
InChI |
InChI=1S/3C2H2N.3CHO.Mo/c3*1-2-3;3*1-2;/h3*1H2;3*1H;/q6*-1; |
InChI 键 |
UZWYDWPYXSXABW-UHFFFAOYSA-N |
规范 SMILES |
C=C=[N-].C=C=[N-].C=C=[N-].[CH-]=O.[CH-]=O.[CH-]=O.[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1,2,5,6-eta)-1,5-Cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-kappaP)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-phenyloxazole-kappaN3]-(-)-Iridium(I) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12098564.png)










![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)
